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Compound of Interest

Compound Name: 1-Methyl-4-nitro-1,2,3-triazole

Cat. No.: B2554992

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative spectroscopic analysis of three key nitrotriazole compounds:
3-nitro-1,2,4-triazole (3-NT), 5-amino-3-nitro-1,2,4-triazole (ANTA), and 3,5-dinitro-1,2,4-triazole
(DNT). The objective is to offer a practical reference for the identification and characterization
of these and similar energetic compounds using common spectroscopic techniques. The
supporting data and experimental protocols are detailed below to aid in method development
and data interpretation.

Comparative Spectroscopic Data

The following tables summarize the key quantitative data obtained from 'H NMR, 3C NMR,
Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for the selected nitrotriazoles. These

values serve as a baseline for comparison and identification.

Table 1: *H and 3C NMR Spectroscopic Data in DMSO-ds
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'H NMR Chemical Shifts (6, **C NMR Chemical Shifts

Compound
ppm) (3, ppm)
) ) 8.86 (s, 1H, C-H), ~14 (br s,
3-Nitro-1,2,4-triazole (3-NT) 163.1 (C=N), 146.3 (C-NO2)[1]
1H, N-H)[1]
5-Amino-3-nitro-1,2,4-triazole ~7.13 (br s, 2H, NH2), ~13.5
164.5 (C-NO2), 158.0 (C-NH2)
(ANTA) (brs, 1H, N-H)
3,5-Dinitro-1,2,4-triazole (DNT)  13.6 (br s, 1H, N-H) 157.1 (C-NO2)

Note: NMR chemical shifts can vary slightly depending on concentration and experimental
conditions.

Table 2: Key Infrared (IR) Absorption Frequencies (cm™1)

V(N-H) / v(N- v(C=N)/

Compound v(C-H) vas(NO2) vs(NO2)
H2) Vv(C-N)

3-Nitro-1,2,4-

triazole (3- ~3162 ~2861, 2776 ~1630 ~1540 ~1350

NT)

5-Amino-3-

nitro-1,2,4-

_ ~3400-3200 - ~1650 ~1520 ~1340

triazole

(ANTA)

3,5-Dinitro-

1,2,4-triazole ~3100 - ~1640 ~1560 ~1345

(DNT)

Note: Values are approximate and based on solid-state (KBr or ATR) measurements.

Table 3: UV-Vis and Mass Spectrometry Data
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Mass Spectrometry

UV-Vis Amax Molecular Weight (
Compound [M-H]~ or [M+H]*

(Solvent) g/mol)

(m/z)

3-Nitro-1,2,4-triazole

452 nm (H20)[1] 114.06 113 (M-H)-
(3-NT)
5-Amino-3-nitro-1,2,4-  ~270-350 nm

_ _ 129.08 128 (M-H)~-

triazole (ANTA) (predicted)
3,5-Dinitro-1,2,4-

Not Available 159.06 158 (M-H)~

triazole (DNT)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below. These
protocols are generalized for the analysis of nitrotriazole compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and environment of *H and 13C nuclei.
Methodology:

o Sample Preparation: Dissolve approximately 5-10 mg of the nitrotriazole sample in 0.6-0.7
mL of deuterated dimethyl sulfoxide (DMSO-de). Ensure the sample is fully dissolved.

e Instrument Setup:

o Use a 400 MHz (or higher) NMR spectrometer.

o Tune and shim the instrument to the DMSO-ds lock signal.
e 'H NMR Acquisition:

o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: 30° pulse angle, 1-2 second relaxation delay, 16-64 scans for good

signal-to-noise.
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o Reference the spectrum to the residual DMSO peak at & 2.50 ppm.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: 30° pulse angle, 2-second relaxation delay, 1024 or more scans may
be necessary due to the low natural abundance of *3C and quadrupolar broadening from
adjacent nitrogen atoms.

o Reference the spectrum to the DMSO-ds solvent peak at & 39.52 ppm.

o Data Processing: Apply Fourier transform, phase correction, and baseline correction to the
acquired Free Induction Decays (FIDs). Integrate *H signals and pick peaks for both *H and
13C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify functional groups present in the molecule.
Methodology (Attenuated Total Reflectance - ATR):

e Instrument Setup: Record a background spectrum of the clean, empty ATR crystal. This will
be automatically subtracted from the sample spectrum.

o Sample Preparation: Place a small amount of the solid nitrotriazole powder directly onto the
ATR crystal.

e Acquisition:

o Apply pressure using the ATR press to ensure good contact between the sample and the
crystal.

o Acquire the spectrum, typically in the range of 4000-400 cm™1,

o Co-add 16-32 scans to improve the signal-to-noise ratio.
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» Data Processing: Perform baseline correction and peak picking. Compare the resulting
spectrum with known databases or the data in Table 2. Key absorptions to note are N-H, C-
H, C=N, and the symmetric and asymmetric stretches of the NO2 group.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Objective: To analyze the electronic transitions within the molecule, which are characteristic of
conjugated and aromatic systems.

Methodology:
e Sample Preparation:

o Prepare a stock solution of the nitrotriazole in a suitable UV-transparent solvent (e.g.,
water, methanol, or acetonitrile) at a known concentration (e.g., 1 mg/mL).

o Create a dilute solution (typically in the micromolar range) to ensure the absorbance is
within the linear range of the instrument (ideally < 1.0 Absorbance Units).

e Instrument Setup:
o Use a dual-beam UV-Vis spectrophotometer.
o Fill a cuvette with the pure solvent to be used as a reference/blank.
e Acquisition:
o Record a baseline with the solvent-filled cuvette in both the sample and reference beams.
o Replace the solvent in the sample cuvette with the prepared sample solution.
o Scan a spectrum over a range of approximately 200-800 nm.

o Data Analysis: Identify the wavelength of maximum absorbance (Amax).

Electrospray lonization Mass Spectrometry (ESI-MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.
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Methodology:

o Sample Preparation: Prepare a dilute solution (1-10 pg/mL) of the sample in a solvent
system compatible with ESI, typically a mixture of water and acetonitrile or methanol, often
with a small amount of acid (formic acid for positive ion mode) or base (ammonium
hydroxide for negative ion mode) to aid ionization. Nitrotriazoles are acidic and are readily
analyzed in negative ion mode.

e Instrument Setup:
o Set up the mass spectrometer for ESI in negative ion mode ([M-H]~).

o Optimize source parameters such as capillary voltage, drying gas flow, and fragmentor
voltage.

e Acquisition:

o Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 pL/min)
using a syringe pump.

o Acquire mass spectra over a relevant m/z range (e.g., 50-300 amu).

o Data Analysis: Identify the deprotonated molecular ion peak [M-H]~. If tandem MS (MS/MS)
is performed, analyze the fragmentation pattern to confirm the structure.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic characterization of a
novel or unknown nitrotriazole compound.
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Caption: General workflow for the spectroscopic characterization of nitrotriazoles.
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Caption: Relationship between spectroscopic techniques and derived structural information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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